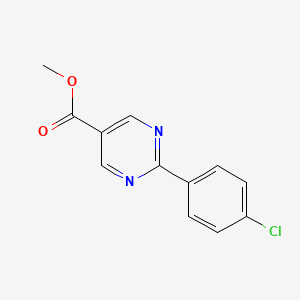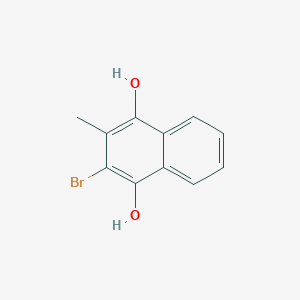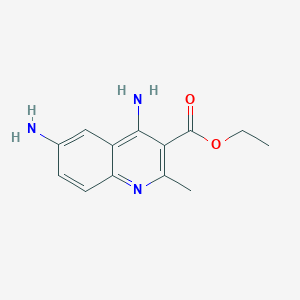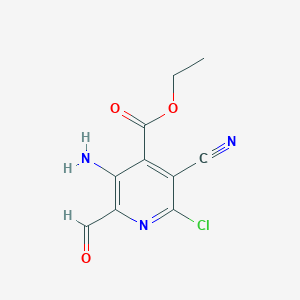
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate is a chemical compound with the molecular formula C10H8ClN3O3 It is a derivative of isonicotinic acid and contains functional groups such as an amino group, a chloro group, a cyano group, and a formyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isonicotinate with appropriate reagents to introduce the amino, chloro, cyano, and formyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Ethyl 3-amino-6-chloro-5-cyano-2-carboxyisonicotinate.
Reduction: Ethyl 3-amino-6-chloro-5-aminomethyl-2-formylisonicotinate.
Substitution: Ethyl 3-amino-6-azido-5-cyano-2-formylisonicotinate.
科学的研究の応用
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate can be compared with other similar compounds, such as:
Ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate: Differing by the presence of a methyl group instead of a formyl group.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Differing by the thiophene ring structure.
特性
分子式 |
C10H8ClN3O3 |
|---|---|
分子量 |
253.64 g/mol |
IUPAC名 |
ethyl 5-amino-2-chloro-3-cyano-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-17-10(16)7-5(3-12)9(11)14-6(4-15)8(7)13/h4H,2,13H2,1H3 |
InChIキー |
LSLZLTLFKIERTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NC(=C1N)C=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


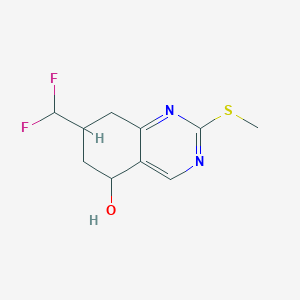
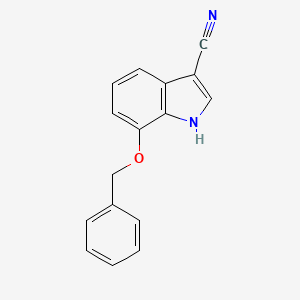


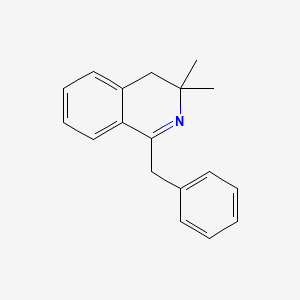
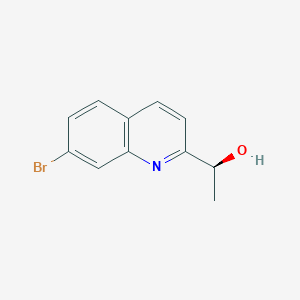
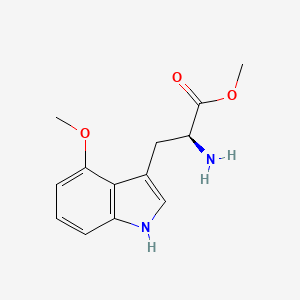


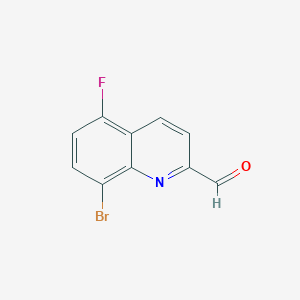
![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)
